molecular formula C23H20F3NO6 B2530019 Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate CAS No. 848669-72-7

Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate

Cat. No. B2530019
CAS RN: 848669-72-7
M. Wt: 463.409
InChI Key: HCRUDIFAETXJLR-UHFFFAOYSA-N
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Description

The compound "Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate" is a complex molecule that appears to be a derivative of chromene with various functional groups attached to its structure. Chromenes are a class of organic compounds with notable applications in pharmaceuticals due to their biological activities. The presence of a trifluoromethyl group and a pyrrolidinylmethyl moiety suggests that this compound could have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through the reaction of o-quinone methide precursors with push-pull enaminoketones, as described in the synthesis of 3-acyl-4H-chromenes and 2-acyl-1H-benzo[f]chromenes . This process involves an oxa-Diels-Alder reaction followed by the elimination of amine, which could be a plausible pathway for the synthesis of the compound . The method allows for the introduction of acyl groups, which could be related to the trifluoromethyl group in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-hydroxybenzoate, has been analyzed using single crystal X-ray diffraction and Hirshfeld surface analysis . These techniques provide detailed information on the intermolecular interactions and crystal packing, which are crucial for understanding the stability and reactivity of the compound. Computational methods like Hartree Fock (HF) and Density Functional Theory (DFT) can also be employed to predict the molecular structure and properties of the compound .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including alkylation, oxidation, and reduction . These reactions can modify the chromene core and introduce new functional groups, potentially leading to the formation of the compound . Additionally, the compound may participate in carbo-Michael reactions, chromane ring opening, and cyclodehydration when treated with ammonia and dicarbonyl compounds or aromatic ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related molecules. For instance, the presence of a trifluoromethyl group typically increases the lipophilicity and could affect the metabolic stability of the compound . The pyrrolidinylmethyl group may contribute to the compound's potential biological activity, as seen in the synthesis of antilipidemic agents . The compound's reactivity can be influenced by the electron-donating or withdrawing nature of the substituents attached to the chromene core.

Scientific Research Applications

Synthesis and Chemical Reactions

  • A series of pyridine derivatives, including those with hydroxybenzyl substituents, were synthesized through a process involving carbonyl-substituted chromenes, demonstrating the versatility of chromene derivatives in synthesizing heterocyclic compounds (Osipov, Osyanin, & Klimochkin, 2018) (source).
  • The study on "Methyl 4-hydroxybenzoate" highlighted its crystal structure and interaction analysis, which could provide a foundation for understanding the properties of similar molecules (Sharfalddin et al., 2020) (source).

Biological and Medicinal Applications

  • Research on "Docking Studies on Some Synthesized 5H-Chromeno[4,3-b]Pyridin-5-One Derivatives for Breast Cancer" indicated the potential of chromene derivatives in anticancer drug design, with computational studies supporting their efficacy (Abd El Ghani, Elmorsy, & Ibrahim, 2022) (source).
  • "The oxidative dehydrogenation of a coumarinyl scaffold with copper ion and metal ion detection in human liver cancer cells (HepG2)" shows the significance of chromene derivatives in detecting metal ions in cancer cells, suggesting their application in diagnostic and therapeutic areas (Dey et al., 2019) (source).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidine derivatives have been found to have a variety of biological activities .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives. This could include testing its activity against various biological targets and optimizing its structure for improved activity .

properties

IUPAC Name

methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO6/c1-31-22(30)13-4-6-14(7-5-13)32-20-18(29)15-8-9-17(28)16(12-27-10-2-3-11-27)19(15)33-21(20)23(24,25)26/h4-9,28H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRUDIFAETXJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate

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